molecular formula C8H7BrF2O B3300220 1-Bromo-2,4-difluoro-5-ethoxybenzene CAS No. 900175-11-3

1-Bromo-2,4-difluoro-5-ethoxybenzene

Cat. No. B3300220
M. Wt: 237.04 g/mol
InChI Key: IUIJTMUVDDOQSM-UHFFFAOYSA-N
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Description

1-Bromo-2,4-difluoro-5-ethoxybenzene is a chemical compound with the molecular formula C8H7BrF2O and a molecular weight of 237.04 . It is a liquid at room temperature and has a CAS number of 900175-11-3 .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2,4-difluoro-5-ethoxybenzene consists of a benzene ring with bromo, difluoro, and ethoxy substituents . The InChI code for this compound is 1S/C8H7BrF2O/c1-2-12-8-3-5(9)6(10)4-7(8)11/h3-4H,2H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Bromo-2,4-difluoro-5-ethoxybenzene are not available, bromo-difluorobenzenes are known to undergo nucleophilic substitution reactions . These reactions typically involve the addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion .


Physical And Chemical Properties Analysis

1-Bromo-2,4-difluoro-5-ethoxybenzene is a liquid at room temperature . The storage temperature for this compound is between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactions

1-Bromo-2,4-difluoro-5-ethoxybenzene serves as a key intermediate in the synthesis of various organic compounds due to its reactive bromo and fluoro groups. For instance, a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, highlights the importance of bromo-fluoroarenes in facilitating cross-coupling reactions. The method developed by Qiu et al. (2009) offers an alternative to expensive palladium-catalyzed processes, showcasing the compound's utility in organic synthesis (Qiu, Gu, Zhang, & Xu, 2009).

Environmental Impact and Flame Retardants

The compound is related to the family of novel brominated flame retardants (NBFRs), which are widely studied for their occurrence in various environments and potential health risks. Zuiderveen, Slootweg, and de Boer (2020) reviewed the presence of NBFRs in indoor air, dust, and consumer goods, highlighting the need for further research on their environmental fate and toxicity. This review underscores the significance of understanding the applications and implications of brominated compounds, including those similar to 1-Bromo-2,4-difluoro-5-ethoxybenzene, in the context of environmental health (Zuiderveen, Slootweg, & de Boer, 2020).

Halogen···Halogen Interactions and Crystal Engineering

Research by Tothadi, Joseph, and Desiraju (2013) on halogen···halogen interactions in cocrystals of 4‑Bromobenzamide with n‑Alkanedicarboxylic Acids demonstrates the utility of brominated compounds in crystal engineering. Their work, exploring type I and II halogen interactions, provides insights into the structural modularity and design strategies in creating cocrystals, where brominated compounds like 1-Bromo-2,4-difluoro-5-ethoxybenzene could play a crucial role in developing new materials (Tothadi, Joseph, & Desiraju, 2013).

Advanced Materials and Functional Applications

The study of brominated compounds extends into the development of advanced materials with unique properties. For example, nickel phosphate materials, which can incorporate brominated compounds during synthesis, show promising applications in catalysis and sorption. Lee et al. (2019) reviewed the catalytic and sorption applications of porous nickel phosphate materials, indicating potential areas where brominated compounds, by analogy, could contribute to the development of new catalytic or adsorbent materials (Lee et al., 2019).

Safety And Hazards

This compound is considered hazardous. It is a flammable liquid and can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

1-bromo-5-ethoxy-2,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-2-12-8-3-5(9)6(10)4-7(8)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIJTMUVDDOQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501290778
Record name 1-Bromo-5-ethoxy-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501290778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,4-difluoro-5-ethoxybenzene

CAS RN

900175-11-3
Record name 1-Bromo-5-ethoxy-2,4-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900175-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-5-ethoxy-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501290778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 97C (2.0 g, 10 mmol) in acetone (30 mL) was added K2CO3 (4.1 g) and iodoethane (2.4 mL). The mixture was stirred at rt overnight. After TLC (10% EtOAc/Hexane) indicated the reaction was complete, the mixture was diluted with diethyl ether, washed with water and brine. The organic layer was dried over MgSO4 and concentrated to give 97D as an colorless oil (1.7 g, 72% yield). 1H NMR (400 MHz, CDCl3) δ ppm 1.44 (t, J=7.03 Hz, 3H) 4.07 (q, J=7.03 Hz, 2H) 6.94 (dd, J=10.77, 8.13 Hz, 1H) 7.11 (dd, J=8.35, 6.59 Hz, 1H).
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
EtOAc Hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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